molecular formula C21H26ClNO B14486658 2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride CAS No. 65445-77-4

2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride

Cat. No.: B14486658
CAS No.: 65445-77-4
M. Wt: 343.9 g/mol
InChI Key: OVFWZBSLBXTYLH-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a cyclohexanone ring with two phenyl groups. It is commonly used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride typically involves the reaction of dimethylamine with a suitable cyclohexanone derivative. One common method includes the following steps:

    Starting Materials: Cyclohexanone, dimethylamine, and a suitable catalyst.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a solvent such as ethanol or methanol.

    Procedure: The cyclohexanone is reacted with dimethylamine in the presence of a catalyst to form the desired product. .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride involves its interaction with specific molecular targets. It is known to bind to opioid receptors, particularly the μ-opioid receptor, and inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin. This dual mechanism contributes to its analgesic effects by modulating pain signals in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dimethylamino)methyl)-4,4-diphenylcyclohexanone hydrochloride stands out due to its unique combination of a cyclohexanone ring with two phenyl groups and a dimethylamino group. This structure imparts specific chemical properties that make it valuable in diverse applications, particularly in medicinal chemistry and pharmaceutical research .

Properties

CAS No.

65445-77-4

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4,4-diphenylcyclohexan-1-one;hydrochloride

InChI

InChI=1S/C21H25NO.ClH/c1-22(2)16-17-15-21(14-13-20(17)23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17H,13-16H2,1-2H3;1H

InChI Key

OVFWZBSLBXTYLH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC(CCC1=O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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